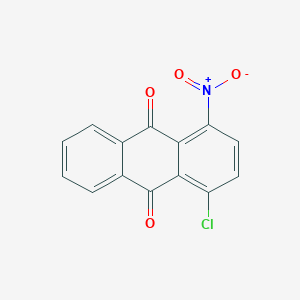
1-chloro-4-nitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H6ClNO4 . It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a chlorine atom and a nitro group attached to the anthraquinone core, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-chloro-4-nitroanthracene-9,10-dione can be synthesized through the nitration of 1-chloro-anthraquinone. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-nitro-anthraquinone follows a similar nitration process but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. Continuous-flow methods have been explored to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-chloro-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like amines or thiols in the presence of a base to facilitate the reaction.
Major Products:
Reduction: The reduction of 1-chloro-4-nitro-anthraquinone typically yields 1-chloro-4-amino-anthraquinone.
Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used, such as 1-amino-4-nitro-anthraquinone.
Scientific Research Applications
Synthesis Applications
This compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to undergo multiple reactions, making it a versatile building block in organic synthesis.
Case Studies in Synthesis
- Functionalization of Anthraquinones : The compound has been used in the functionalization of anthraquinones to create derivatives with enhanced properties. For instance, reactions involving 1-chloro-4-nitroanthracene-9,10-dione have been reported to yield novel anthraquinone derivatives that exhibit improved solubility and stability .
- Total Synthesis of Antitumor Agents : In synthetic organic chemistry, this compound has been utilized as a key intermediate in the total synthesis of biologically active compounds such as angucycline antibiotics. The strategic incorporation of this compound into synthetic pathways has led to the development of new therapeutic agents .
Dye Applications
This compound is also explored for its potential as a dye due to its chromophoric properties.
Dye Characteristics
- The compound exhibits strong absorbance in the visible spectrum, making it suitable for dyeing applications.
- It is particularly noted for its use in creating anthraquinone-based dyes, which are known for their vibrant colors and stability .
Biological Activities
Research indicates that this compound may possess notable biological activities.
Case Studies on Biological Evaluation
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. The introduction of different substituents can enhance these activities, making them candidates for further pharmacological exploration .
- Cytotoxicity Studies : Preliminary evaluations suggest that certain derivatives derived from this compound demonstrate cytotoxic effects on cancer cell lines. This property is being investigated for potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 1-chloro-4-nitro-anthraquinone and its derivatives often involves interactions with cellular proteins and enzymes. For instance, in anticancer research, these compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to cytotoxic effects .
Comparison with Similar Compounds
- 1-Chloro-2-nitro-anthraquinone
- 1-Chloro-5-nitro-anthraquinone
- 1-Chloro-8-nitro-anthraquinone
Comparison: 1-chloro-4-nitroanthracene-9,10-dione is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
6337-82-2 |
|---|---|
Molecular Formula |
C14H6ClNO4 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
1-chloro-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
InChI Key |
FLEURRNKVDUGOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
6337-82-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















